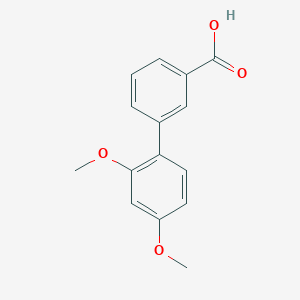

2',4'-Dimethoxybiphenyl-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 2’,4’-Dimethoxybiphenyl-3-carboxylic acid is 1S/C15H14O4/c1-18-12-6-7-13 (14 (9-12)19-2)10-4-3-5-11 (8-10)15 (16)17/h3-9H,1-2H3, (H,16,17) .Chemical Reactions Analysis

Carboxylic acids, such as 2’,4’-Dimethoxybiphenyl-3-carboxylic acid, can undergo several types of reactions. These include reactions involving the O-H bond, such as acid dissociation and solvolytic reactions, and reactions at the carbonyl bond, which often involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond .Scientific Research Applications

Supramolecular Networks and Hydrogen Bonds

Research has explored the assembly of supramolecular networks, particularly focusing on aromatic tricarboxylic acids to form two-dimensional nanoporous networks with high packing density optimized via hydrogen bonds. A study detailed the scanning tunneling microscopy (STM) observations of 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) monolayers, aiming to yield large cavities through these networks. Interestingly, these assemblies showed a deviation from the expected 2-fold O-H...O hydrogen bonding, favoring a lower symmetry through C-H...O hydrogen bonds, leading to chiral polymorphs and a positive correlation between solute concentration and surface packing density, rationalized by thermodynamic arguments (Dienstmaier et al., 2010).

Asymmetric Synthesis and Catalysis

Another significant application area is in asymmetric synthesis, where palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition reactions have been employed to produce structurally diverse compounds with high stereoselectivity. This methodology has been effectively utilized to synthesize 3,4-dihydroquinolin-2-ones, demonstrating the versatility of carboxylic acids in facilitating complex reactions and contributing to advancements in synthetic organic chemistry (Jing-Hai Jin et al., 2018).

Protection and Regeneration of Carboxylic Acids

The protection of carboxylic acids is crucial in synthetic pathways, allowing for selective reactions without compromising the integrity of the carboxyl group. The use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for the protection of carboxylic acids highlights the innovation in this field. This approach enables the stable protection of carboxylic acids under basic conditions and their subsequent regeneration, demonstrating the strategic manipulation of functional groups in complex organic syntheses (Arai et al., 1998).

Metal-Organic Frameworks and Coordination Chemistry

The development of metal-organic frameworks (MOFs) utilizing carboxylate ligands for constructing three-dimensional structures with unique properties, such as low coordination numbers at metal sites, is another area of interest. Studies have shown that using bifunctional ligands like 2,6-diphenyl-1,4-dibenzoic acid can lead to zinc carboxylate networks with unusual tricoordinate geometry, offering insights into coordination chemistry and the potential for novel material applications (Dickie et al., 2005).

Molecular and Crystal Structures in MALDI-TOF-MS

The structural elucidation of compounds like 2-(4-hydroxyphenylazo)benzoic acid and 3,5-dimethoxy-4-hydroxycinnamic acid, used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), showcases the importance of carboxylic acids in analytical chemistry. Understanding their crystal structures aids in improving MALDI-TOF-MS analysis, crucial for the identification and quantification of biomolecules (Qian & Huang, 2005).

properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-6-7-13(14(9-12)19-2)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFMGHVOUAXVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dimethoxybiphenyl-3-carboxylic acid | |

CAS RN |

728919-16-2 |

Source

|

| Record name | 728919-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)

![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)

![5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2702351.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)

![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2702358.png)

![(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2702360.png)

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2702361.png)

![methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2702362.png)